2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3 It is a brominated derivative of ethanone and is characterized by the presence of both bromine and nitro functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone typically involves the bromination of 5-bromo-2-nitroacetophenone. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(5-bromo-2-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone involves its interaction with biological molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo reduction and substitution reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C8H5Br2NO3 |
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Molecular Weight |
322.94 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2 |
InChI Key |
PJZLGWYFDRNTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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